molecular formula C18H19N3O2S B2620245 N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-02-3

N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2620245
CAS No.: 851945-02-3
M. Wt: 341.43
InChI Key: NDRMJJBZTZMZGQ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolopyrimidine class. Thiazolopyrimidines are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties

Mechanism of Action

Target of Action

Thiazolopyrimidine derivatives, a class of compounds to which this compound belongs, have been found to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with targets involved in these biological processes.

Mode of Action

It is known that thiazolopyrimidine derivatives can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . This implies that the compound may interact with its targets in a way that modulates their function, leading to its observed biological effects.

Biochemical Pathways

Given the compound’s potential antitumor, antibacterial, and anti-inflammatory activities , it may influence pathways related to cell proliferation, immune response, and inflammation.

Result of Action

Thiazolopyrimidine derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multicomponent reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation at 20°C . Another approach uses microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields .

Industrial Production Methods

Industrial production methods for thiazolopyrimidine derivatives often employ microwave-assisted techniques due to their efficiency and environmental benefits. These methods minimize energy consumption and waste, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, such as:

Uniqueness

N-(4-butylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its butylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

N-(4-butylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-4-5-13-6-8-14(9-7-13)20-16(22)15-10-19-18-21(17(15)23)12(2)11-24-18/h6-11H,3-5H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRMJJBZTZMZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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